![molecular formula C12H11N B570445 (R)-1,2-Dihydroacenaphthylen-1-amine CAS No. 228246-73-9](/img/structure/B570445.png)
(R)-1,2-Dihydroacenaphthylen-1-amine
Overview
Description
(R)-1,2-Dihydroacenaphthylen-1-amine, also known as R-1, is an organic compound with a unique structure and properties. It is a symmetric, bicyclic hydrocarbon molecule with a single nitrogen atom in the center of the ring. It is a chiral molecule, meaning it has two distinct forms, designated as R-1 and S-1. R-1 is a colorless liquid at room temperature and does not have a strong odor. It is used in a variety of applications, including organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Synthetic Intermediates for Bioactive Compounds : (R)-1,2-Dihydroacenaphthylen-1-amine and its derivatives are important synthetic intermediates in the creation of bioactive compounds. They undergo various chemical processes, such as acylation and oxidation, to yield aminonaphthyl ketones, which are then stereoselectively reduced to form aminonaphthyl alcohols. These processes are crucial in the synthesis of various bioactive compounds (Men Wei-dong, 2013).
Enantiodiscrimination of Carboxylic Acids : Chiral amines derived from (R)-1,2-Dihydroacenaphthylen-1-amine are used as chiral shift reagents for the enantiodiscrimination of carboxylic acids, including nonsteroidal anti-inflammatory drugs. This application is vital in the pharmaceutical industry for understanding and improving drug effectiveness (Krzysztof Gospodarowicz et al., 2012).
Treatment of Human Papillomavirus Infections : A derivative of (R)-1,2-Dihydroacenaphthylen-1-amine, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, shows potential as a treatment for human papillomavirus infections. The synthesis of this molecule involves an asymmetric reductive amination, showcasing the compound's importance in medicinal chemistry (Sharon D. Boggs et al., 2007).
Electrophilic Substitution Reactions : 1,2-Dihydroacenaphthylen-1-amine is used in the synthesis of various compounds through electrophilic substitution reactions. This process allows for the creation of a wide range of derivatives, highlighting the compound's versatility in organic synthesis (A. Aleksandrov et al., 2017).
Chiral Amines and Amino Acids Production : The compound plays a role in the production of chiral amines and amino acids, which are crucial in the pharmaceutical and agrochemical industries. These chiral compounds are used as synthons in various pharmaceutically active substances (M. Höhne et al., 2008).
Bioimaging Applications : Derivatives of (R)-1,2-Dihydroacenaphthylen-1-amine are used in the creation of fluorogenic chemosensors for bioimaging applications, particularly for detecting Cu2+ ions in biological environments (S. Anbu et al., 2012).
properties
IUPAC Name |
(1R)-1,2-dihydroacenaphthylen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNDXQWJAMEAI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708488 | |
Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2-Dihydroacenaphthylen-1-amine | |
CAS RN |
228246-73-9 | |
Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.